molecular formula C19H17BO2 B15165968 [4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid CAS No. 491595-39-2

[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid

Cat. No.: B15165968
CAS No.: 491595-39-2
M. Wt: 288.1 g/mol
InChI Key: MDASFEISGSSLLS-UHFFFAOYSA-N
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Description

[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid typically involves the reaction of a halogenated precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism by which [4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its use as a reagent in organic synthesis. Additionally, the compound can participate in catalytic cycles involving palladium or other transition metals, facilitating the formation of carbon-carbon bonds through transmetalation and reductive elimination steps .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness: Compared to other boronic acids, [4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability .

Properties

CAS No.

491595-39-2

Molecular Formula

C19H17BO2

Molecular Weight

288.1 g/mol

IUPAC Name

[4-[4-(2-methylphenyl)phenyl]phenyl]boronic acid

InChI

InChI=1S/C19H17BO2/c1-14-4-2-3-5-19(14)17-8-6-15(7-9-17)16-10-12-18(13-11-16)20(21)22/h2-13,21-22H,1H3

InChI Key

MDASFEISGSSLLS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C)(O)O

Origin of Product

United States

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